5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
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Overview
Description
5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is a chemical compound with the molecular formula C12H14ClN . It is also known as 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is 244.16 . The InChI Key and other structural details are not available in the sources I found .Other physical and chemical properties such as boiling point, linear structure formula, and more are not available in the sources I found .
Scientific Research Applications
Spiro Heterocyclization
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione is involved in the synthesis of complex spiro heterocyclic compounds. For instance, it is used in the three-component spiro heterocyclization of pyrrolediones, indane-1,3-dione, and heterocyclic enamines. This process leads to the formation of compounds like 3-Methyl-2′,5-dioxo-5′-phenyl-1′,2′,5,10-tetrahydrospiro(indeno[1,2-b]isoxazolo[4,3-e]pyridine-4,3′-pyrroles) (Salnikova et al., 2019).
Crystal Structure Analysis
The compound plays a crucial role in the study of crystal structures, as seen in the crystal structure analysis of 4′-(2-methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-1,3,2′′-trione. This analysis provides insights into the conformation and structural properties of related compounds (Mathusalini et al., 2015).
Anti-Tumor Properties
Research indicates that derivatives of this compound exhibit anti-tumor properties. For example, certain synthesized compounds show promising anti-tumor activity against specific human tumor cell lines (Girgis, 2009).
Synthesis of Novel Compounds
The compound is essential in synthesizing novel heterocyclic systems. It is used in one-pot condensation reactions to create diverse chemical structures, contributing to the development of new pharmaceuticals and materials (Amanpour et al., 2014).
Thermal Properties of Polymers
In polymer science, derivatives of this compound are used to study the thermal properties of novel polymers. These studies are crucial for developing materials with specific thermal resistances and other desirable properties (Kaczmarek et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(15)14-11(12)16/h1-2,5H,3-4,6H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRWSMYXJAPFJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2=O)C3=C1C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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